molecular formula C17H16N4O2S B6427636 N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034494-55-6

N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No. B6427636
CAS RN: 2034494-55-6
M. Wt: 340.4 g/mol
InChI Key: YESIGTQAFXFFPA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings are likely to contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific substituents attached to the pyrazole and thiophene rings. For instance, electron-donating groups would generally increase the nucleophilicity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with aromatic rings like pyrazole and thiophene have relatively high stability and low reactivity .

Scientific Research Applications

Synthesis of Pincer Complexes

This compound can be used in the synthesis of NNN pincer palladium (II) complexes . These complexes have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of this compound with PdCl2 in toluene in the presence of triethylamine gave the nine NNN pincer Pd (II) complexes .

Catalyst in Heck Coupling Reaction

The synthesized palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes . Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .

Catalyst in Organic Transformations

The NNN-type pincer complexes have made significant contributions in various organic transformations . For example, the corresponding NNN-ruthenium pincer complexes have been applied to α-alkylation of ketones, transfer hydrogenation of ketones, dehydrogenative cross coupling of alcohols, dehydrogenative functionalization of alcohols .

Catalyst in Cross Dehydrogenative Coupling Reaction

The NCN pincer palladium complexes showed high catalytic activity in cross dehydrogenative coupling reaction .

Catalyst in Reduction of Nitroarenes and Degradation of Dyes

The NCN pincer palladium complexes also showed high catalytic activity in reduction of nitroarenes and degradation of dyes .

Therapeutic Applications

Thiophene, a component of this compound, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . It has been proven to be effectual drugs in present respective disease scenario .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of many pyrazole derivatives .

properties

IUPAC Name

N'-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(17(23)20-14-5-2-1-3-6-14)18-11-15(13-7-10-24-12-13)21-9-4-8-19-21/h1-10,12,15H,11H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESIGTQAFXFFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

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